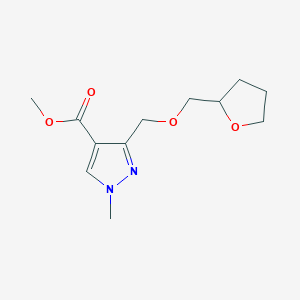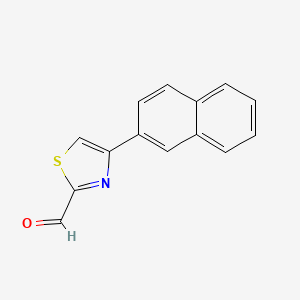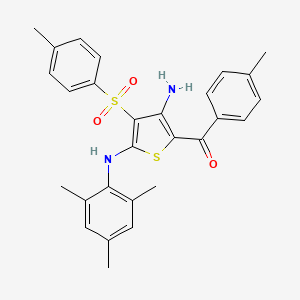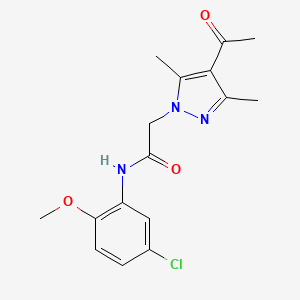![molecular formula C16H26N2O2S B2822258 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone CAS No. 860611-31-0](/img/structure/B2822258.png)
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone, also known as 1-PCHODA, is a new and promising reagent used in organic synthesis. It is a versatile reagent that can be used in a variety of applications, from the synthesis of complex organic molecules to the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is utilized in the synthesis of highly functionalized pyrans and 1,2,4-oxadiazoles. A study demonstrated the three-component reaction involving similar compounds, showing the potential of such structures in organic synthesis (Kumar et al., 2013).
Research on 1,3,4-oxadiazole and pyrazole derivatives, including similar compounds, indicated their potential in computational and pharmacological evaluations, particularly in the context of toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
The 1,3,4-oxadiazole core, a key part of the compound, plays a vital role in drug structures and various biologically active compounds. Its synthesis and functional opportunities have been extensively studied (Biointerface Research in Applied Chemistry, 2020).
Biological and Pharmacological Applications
1,3,4-Oxadiazole derivatives, as part of the compound's structure, have been explored for their antibacterial and antifungal activities. Such studies highlight the relevance of these compounds in developing new antimicrobial agents (Kaplancıklı et al., 2004).
Studies on 1,3,4-oxadiazole derivatives have also explored their potential as inhibitors of key enzymes like acetyl- and butyrylcholinesterase, which are crucial in treating neurological disorders (Pflégr et al., 2022).
Chemical Analysis and Detection
- The compound's structure, containing sulfur-bearing elements, has been utilized in the synthesis of labeled analogues for the quantitative determination of wine odorants, demonstrating its importance in analytical chemistry (Kotseridis et al., 2000).
properties
IUPAC Name |
1-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-4-5-6-13-7-9-14(10-8-13)15-17-18-16(20-15)21-11-12(2)19/h13-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWBATWVNPKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)

![Methyl 5-[(4-propylphenoxy)methyl]-2-furoate](/img/structure/B2822180.png)


![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)



![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)


